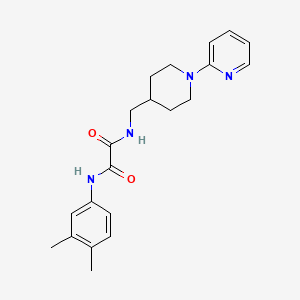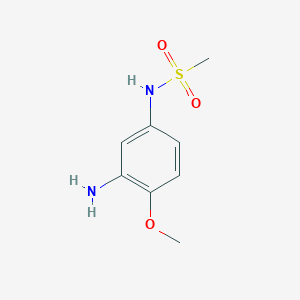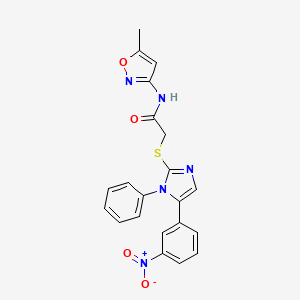
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
Übersicht
Beschreibung
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in the transport of cholesterol and other molecules into the mitochondria. DPA-714 has been used extensively in scientific research to study the role of TSPO in various physiological and pathological conditions.
Wirkmechanismus
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide binds selectively to TSPO, which is expressed in various cell types, including immune cells, glial cells, and neurons. The binding of N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide to TSPO modulates the transport of cholesterol and other molecules into the mitochondria, which affects cellular metabolism and signaling pathways. The exact mechanism of action of N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to involve the regulation of mitochondrial function and the modulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has been shown to modulate various biochemical and physiological processes in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and promote mitochondrial biogenesis. N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has also been shown to enhance the survival and function of neurons and glial cells, and to reduce neuroinflammation and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several advantages for lab experiments, including its high selectivity for TSPO, its ability to penetrate the blood-brain barrier, and its stability in vivo. However, there are also some limitations to its use, including its relatively low affinity for TSPO, its potential for off-target effects, and its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide and TSPO. One area of interest is the role of TSPO in neuroinflammation and neurodegeneration, and the potential use of N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide as a therapeutic agent for these conditions. Another area of interest is the regulation of TSPO expression and function in various cell types, and the development of new ligands for TSPO with improved selectivity and affinity. Finally, there is a need for further research on the biochemical and physiological effects of N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide and TSPO in various disease states and physiological conditions.
Wissenschaftliche Forschungsanwendungen
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has been used extensively in scientific research to study the role of TSPO in various physiological and pathological conditions. It has been used as a radioligand for positron emission tomography (PET) imaging to study the expression of TSPO in vivo. N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has also been used to investigate the role of TSPO in neuroinflammation, neurodegeneration, and cancer.
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-6-7-18(13-16(15)2)24-21(27)20(26)23-14-17-8-11-25(12-9-17)19-5-3-4-10-22-19/h3-7,10,13,17H,8-9,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBGOHXGQVTDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B3224520.png)

![7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid](/img/structure/B3224546.png)
![Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester](/img/structure/B3224552.png)

![5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B3224562.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B3224586.png)